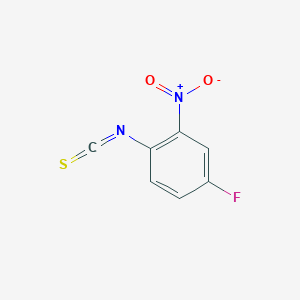

钌(II) 氯化物 CAS No. 944451-27-8](/img/structure/B3334570.png)

氯化[(R)-(+)-2,2'-双(二苯基膦基)-5,5',6,6',7,7',8,8'-八氢-1,1'-联萘](对伞花烃)钌(II) 氯化物

描述

Chloro®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthylruthenium(II) chloride is a complex organometallic compound . It’s used in various chemical reactions, including the production of stable (N^C)-cyclometallated ruthenium(II) complexes via C-H bond activation/deprotonation .

Synthesis Analysis

This compound can be synthesized from RuCl3·3H2O in alcohol by adding α-phellandrene as the anion ligand. The yield of this one-step process is 93.8% .Molecular Structure Analysis

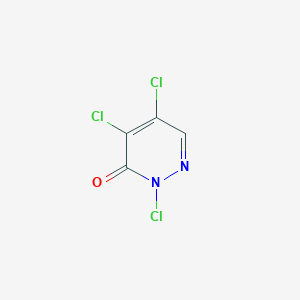

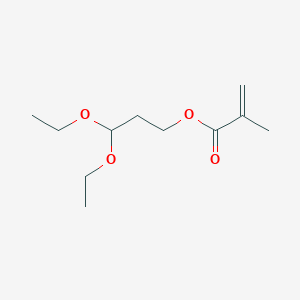

The molecular formula of this compound is C48H42Cl2O4P2Ru . It’s a complex organometallic compound that includes ruthenium, chlorine, and the organic ligand p-cymene .Chemical Reactions Analysis

This compound can react with arylimines and 4 equivalents of KOAc in methanol at room temperature to produce stable (N^C)-cyclometallated ruthenium(II) complexes via C-H bond activation/deprotonation . It can also react with other arenes at high temperatures .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 916.77 g/mol . It’s slightly soluble in water, with hydrolysis occurring upon dissolution .科学研究应用

催化不对称氢化

研究表明,氯化(R)-(+)-2,2'-双(二苯基膦基)-5,5',6,6',7,7',8,8'-八氢-1,1'-联萘钌(II) 氯化物在邻氯苯乙酮等底物均相不对称氢化中具有很高的活性和对映选择性,可生成光学纯的醇。该化合物已用于各种不对称氢化反应,证明了其无需额外的有机或无机碱即可产生高收率的对映体纯产物的能力,这与 Noyori 及其同事早期的研究结果相反 Rane, V., Tas, D., Parton, R., & Jacobs, P. A. (1996). Catalysis Letters, 41, 111-112。

手性氨基酸衍生物的合成

该化合物衍生的配体已应用于 Rh 催化的乙酰氨基丙烯酸和酯的不对称氢化,产生对映选择性极佳(高达 97%)的手性氨基酸衍生物。这突出了该化合物在合成具有高对映纯度的生物相关分子的用途,这对于药物应用至关重要 Guo, R., Au‐Yeung, T. T.‐L., Wu, J., Choi, M. C. K., & Chan, A. (2002). Tetrahedron-Asymmetry, 13, 2519-2522。

酮催化氢化的制备和应用

亲核双膦配体及其钌(II)配合物的制备方面的进一步发展表明,这些配合物是芳基酮在温和条件下不对称还原的活性催化剂前体。所得手性醇以中等到良好的收率分离,对映选择性高达 93%,表明精细化学合成的潜力 Lorraine, S. C., Abdur-Rashid, K., Jia, W.‐Q., Kareem, A.-R., Maragh, P. T., & Dasgupta, T. (2020). Inorganica Chimica Acta, 511, 119850。

新型合成方法和结构分析

已经报道了阴离子双核钌(II)配合物创新的合成方法,展示了该化合物在形成具有高活性和对映选择性的不对称氢化催化剂方面的多功能性。这些配合物的晶体结构已经详细阐述,提供了对其作用机制和螯合双膦配体在促进催化活性中的作用的见解 Mashima, K., Nakamura, T., Matsuo, Y., & Tani, K. (2000). Journal of Organometallic Chemistry, 607, 51-56。

安全和危害

未来方向

The compound is used as a reagent in organometallic chemistry and homogeneous catalysis . It’s also used to prepare catalysts used in borrowing hydrogen catalysis . Future research may explore its potential in other chemical reactions and its use in the synthesis of other complex organometallic compounds.

作用机制

Target of Action

It’s known that ruthenium complexes are often used as catalysts in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as C-H Activation . This process involves the breaking of a carbon-hydrogen bond and the formation of a new bond, often a carbon-metal bond. This can lead to significant changes in the structure and properties of the target molecule .

Biochemical Pathways

The c-h activation process can potentially influence a wide range of biochemical pathways, depending on the specific target molecules involved .

Result of Action

The result of the compound’s action is the production of stable (N^C)-cyclometallated ruthenium(II) complexes via C-H bond activation/deprotonation . This can be applied to nitrogen-containing molecules such as N-phenylpyrazole, 2-phenyl-2-oxazoline, and benzo[h]quinoline .

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the C-H Activation process . For instance, the reaction of RuCl(2)(p-cymene) with arylimines and 4 equiv. of KOAc in methanol occurs at room temperature .

生化分析

Biochemical Properties

It is known that ruthenium complexes can interact with various biomolecules, including enzymes and proteins . The nature of these interactions is largely dependent on the specific ligands attached to the ruthenium center .

Cellular Effects

Some ruthenium complexes have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that ruthenium complexes can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of ruthenium complexes can vary depending on the specific ligands attached to the ruthenium center .

Dosage Effects in Animal Models

It is known that the effects of ruthenium complexes can vary with different dosages .

Metabolic Pathways

It is known that ruthenium complexes can interact with various enzymes and cofactors .

Transport and Distribution

It is known that the localization and accumulation of ruthenium complexes can vary depending on the specific ligands attached to the ruthenium center .

Subcellular Localization

It is known that ruthenium complexes can be directed to specific compartments or organelles depending on the specific ligands attached to the ruthenium center .

属性

IUPAC Name |

dichlororuthenium;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-12,19-26,29-32H,13-18,27-28H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVYAXZMACLMGN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H54Cl2P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944451-26-7, 944451-27-8 | |

| Record name | Dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][1,1′-[(1R)-5,5′,6,6′,7,7′,8,8′-octahydro[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-diphenylphosphine-κP]]ruthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][1,1′-[(1S)-5,5′,6,6′,7,7′,8,8′-octahydro[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-diphenylphosphine-κP]]ruthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

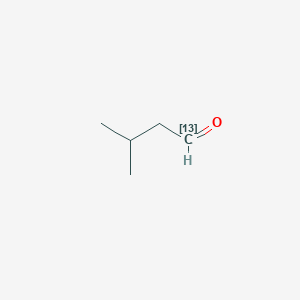

![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3334555.png)

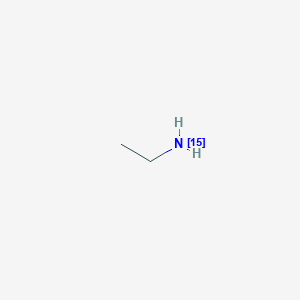

ruthenium(II) chloride](/img/structure/B3334563.png)

![{(2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}-1-pyrrolidinyl}[4-(1-pyrrolidinyl)-3-pyridinyl]methanone](/img/structure/B3334580.png)

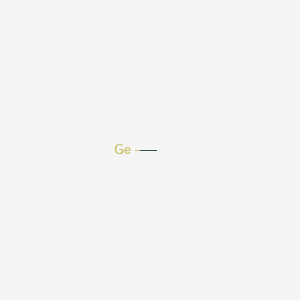

phosphane oxide](/img/structure/B3334597.png)

![(+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3334598.png)